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Compound of Interest

Compound Name: 2-Methylimidazo[1,2-A]pyridine

Cat. No.: B1295258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
Methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The

document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analyses, details the experimental protocols for obtaining this

data, and presents logical workflows for spectroscopic analysis.

Molecular Structure and Spectroscopic Overview
2-Methylimidazo[1,2-a]pyridine (C₈H₈N₂) is a bicyclic aromatic compound with a molecular

weight of approximately 132.16 g/mol .[1][2] Its structure consists of a pyridine ring fused to an

imidazole ring, with a methyl group at the 2-position. Spectroscopic analysis is crucial for

confirming the identity and purity of this compound after synthesis.

NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen

framework, revealing the chemical environment of each proton and carbon atom.

Infrared (IR) Spectroscopy identifies the functional groups and bond vibrations present in the

molecule.

Mass Spectrometry (MS) determines the molecular weight and provides information about

the fragmentation pattern, which aids in structural elucidation.
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The following sections present the anticipated spectroscopic data for 2-Methylimidazo[1,2-
a]pyridine in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

For 2-Methylimidazo[1,2-a]pyridine, ¹H and ¹³C NMR spectra provide unambiguous evidence

of its structure.

¹H NMR Data
The ¹H NMR spectrum will show signals for the aromatic protons on the pyridine and imidazole

rings, as well as a characteristic singlet for the methyl group. The chemical shifts (δ) are

typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane

(TMS).

Table 1: Predicted ¹H NMR Data for 2-Methylimidazo[1,2-a]pyridine
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Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-5 ~8.0 - 8.2 d ~6.8 1H

H-8 ~7.5 - 7.7 d ~9.0 1H

H-3 ~7.4 - 7.5 s - 1H

H-7 ~7.0 - 7.2 ddd ~9.0, 6.7, 1.2 1H

H-6 ~6.6 - 6.8 td ~6.8, 1.2 1H

CH₃ (at C-2) ~2.4 - 2.5 s - 3H

Note: Predicted

values are based

on data for

similar

imidazo[1,2-

a]pyridine

structures. The

exact chemical

shifts can vary

depending on the

solvent and

concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Methylimidazo[1,2-a]pyridine
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Carbon Assignment Chemical Shift (δ, ppm)

C-2 ~150 - 152

C-8a ~144 - 146

C-5 ~124 - 126

C-7 ~123 - 125

C-8 ~116 - 118

C-6 ~111 - 113

C-3 ~108 - 110

CH₃ (at C-2) ~16 - 18

Note: Predicted values are based on data for

similar imidazo[1,2-a]pyridine structures.[3]

Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational frequencies of the bonds within the molecule. For 2-
Methylimidazo[1,2-a]pyridine, the spectrum is characterized by absorptions corresponding to

aromatic C-H stretching, C=C and C=N bond stretching, and C-H bending vibrations.

Table 3: Key IR Absorption Bands for 2-Methylimidazo[1,2-a]pyridine
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Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium

2950 - 2850 Aliphatic C-H Stretch (CH₃) Weak

1640 - 1590 C=N Stretch Strong

1550 - 1450 Aromatic C=C Ring Stretch Strong

1400 - 1300 C-H Bend (CH₃) Medium

1250 - 1000 C-N Stretch Medium

900 - 675
Aromatic C-H Out-of-Plane

Bend
Strong

Note: These are typical

ranges. The exact peak

positions can be found in

experimental data for

imidazo[1,2-a]pyridine.[4]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound through the molecular ion

peak (M⁺•). The fragmentation pattern gives clues about the molecule's structure. For 2-
Methylimidazo[1,2-a]pyridine, electron ionization (EI) is a common method.

Table 4: Mass Spectrometry Data for 2-Methylimidazo[1,2-a]pyridine
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m/z Ratio Ion Relative Intensity

132 [M]⁺• (Molecular Ion) High

131 [M-H]⁺ Moderate

117 [M-CH₃]⁺ Low

105 [M-HCN]⁺• Moderate

92 [C₆H₆N]⁺ Moderate

78 [C₅H₄N]⁺ High (Base Peak)

Note: The molecular ion is

expected to be prominent due

to the aromatic nature of the

compound.[1] The

fragmentation pattern is

predicted based on the stable

pyridine fragment.

Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of purified 2-Methylimidazo[1,2-a]pyridine in

approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl

sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a standard 5 mm NMR tube.

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.
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¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Parameters: Utilize proton decoupling. Typical parameters include a 45-degree

pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the spectra using the TMS

signal.

IR Spectroscopy Protocol
Sample Preparation (Thin Film Method):

Dissolve a small amount (2-5 mg) of 2-Methylimidazo[1,2-a]pyridine in a few drops of a

volatile solvent (e.g., dichloromethane or acetone).

Place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the

plate.

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the sample with ~100 mg of dry, powdered KBr in an agate mortar and

pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Acquisition: Place the salt plate or KBr pellet in the sample holder of an FT-IR spectrometer.

Background Scan: Record a background spectrum of the empty spectrometer (or a clean

salt plate/pure KBr pellet).

Sample Scan: Record the spectrum of the sample. The instrument software will automatically

ratio the sample spectrum against the background to produce the final absorbance or
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transmittance spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

acetonitrile) into the mass spectrometer. For GC-MS, a solution is injected into the gas

chromatograph, which separates the compound before it enters the mass spectrometer.[1]

For direct infusion, the solution is introduced directly into the ion source.

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a softer ionization

technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion

[M+H]⁺.

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of ions at each m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion peak and analyze the major fragment ions to support the proposed

structure.

Visualization of Analytical Workflows
Diagrams created using Graphviz illustrate the logical flow of the spectroscopic analysis

process.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis and spectroscopic confirmation of an organic

compound.
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MS Data:
m/z = 132 (M+)

Confirms C8H8N2

Structure Confirmed:
2-Methylimidazo[1,2-a]pyridine

Provides Molecular Formula

IR Data:
~3050 cm-1 (Aromatic C-H)

~1600 cm-1 (C=N/C=C)
No OH/NH/C=O

Identifies Functional Groups

NMR Data:
5 Aromatic Protons

1 Methyl Group (3H Singlet)

Defines C-H Framework

Click to download full resolution via product page

Caption: Logical relationships for the structure elucidation of 2-Methylimidazo[1,2-a]pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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